Isonopaline is derived from nopaline, which itself is produced in crown gall tumors. These tumors occur when Agrobacterium tumefaciens transfers a portion of its DNA into the plant's genome, leading to uncontrolled growth and the synthesis of opines. Isonopaline can be classified as an amino acid derivative due to its structure, which includes components typical of amino acids and dicarboxylic acids.
The synthesis of isonopaline typically occurs alongside nopaline during chemical reactions involving L-arginine and α-ketoglutaric acid. A notable method involves the reduction of these two compounds using sodium cyanoborohydride, yielding a mixture of diastereomers, including both nopaline and isonopaline at an approximate yield of 80% .
Isonopaline shares a similar backbone with nopaline but differs in the spatial arrangement of its atoms, making it a diastereomer. The molecular formula for isonopaline can be represented as C₁₃H₁₈N₂O₄.
Isonopaline can participate in various biochemical reactions typical for amino acid derivatives. These include:
The reaction pathways often involve enzymatic processes where isonopaline may act as a substrate for specific enzymes or be involved in metabolic pathways related to nitrogen metabolism in plants .
Isonopaline's mechanism of action primarily relates to its role as a signaling molecule within plant tissues affected by Agrobacterium tumefaciens. It acts by:
Data on specific pathways involving isonopaline remains limited but suggests its involvement in metabolic processes that support tumor development in infected plants.
Relevant analyses indicate that isonopaline's properties make it suitable for various biochemical applications, particularly in studies involving plant-microbe interactions.
Isonopaline has several scientific uses:
Isonopaline (CAS No. 22350-70-5), also termed D-nopaline or N²-(1,3-dicarboxypropyl)-L-arginine, is a non-protein amino acid classified as an opine—a family of compounds uniquely synthesized in plant tumors induced by Agrobacterium tumefaciens. Its molecular formula is C₁₁H₂₀N₄O₆, with a molar mass of 304.3 g/mol. Structurally, isonopaline consists of L-arginine conjugated to D-glutamic acid via a dicarboxypropyl linker, forming a chiral molecule with the systematic name (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid [8]. This places it within the nopaline family of opines, characterized by their arginine-derived backbone [1] [9].
Table 1: Key Chemical Properties of Isonopaline
Property | Value |
---|---|
CAS Number | 22350-70-5 |
Molecular Formula | C₁₁H₂₀N₄O₆ |
Molar Mass | 304.3 g/mol |
IUPAC Name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid |
Melting Point | >174°C (decomposition) |
Solubility | Water (slight, when heated) |
pKa (predicted) | 2.01 ± 0.10 |
Isonopaline shares structural homology with other crown gall opines like nopaline (its stereoisomer) and octopine, but differs in its stereochemical configuration and enzymatic synthesis pathway. Unlike general plant metabolites, opines like isonopaline serve as specific nutrient sources for their inducing Agrobacterium strains, creating a unique parasitic ecological niche [1] [3].
The discovery of isonopaline is intertwined with landmark research into crown gall tumor metabolism. In 1897, Fridiano Cavara first isolated the causative bacterium (later named Agrobacterium tumefaciens) from grapevine galls in Naples, Italy [10]. However, the biochemical role of opines remained unexplored until the 1970s, when J. Petit and J. Tempé (Institut National de la Recherche Agronomique, France) identified isonopaline as a tumor-specific metabolite through chromatographic analysis of crown gall extracts [9]. Their work demonstrated that specific Agrobacterium strains induced tumors producing either nopaline or octopine, but rarely both, suggesting plasmid-mediated metabolic specialization [1].
Critical insights emerged from Ti-plasmid mutagenesis studies. Researchers generated Agrobacterium strains with mutated Ti plasmids and observed correlated losses in both tumorigenicity and opine metabolism. Tumors induced by nopaline-utilizing strains (e.g., strain C58) consistently synthesized isonopaline/nopaline, confirming these opines as genetic markers for specific Ti plasmid types [9]. DNA hybridization later verified that genes for isonopaline synthesis (nos) and catabolism (noc) resided on the Ti plasmid, forming a tightly regulated "opine concept" paradigm where the bacterium engineers its host to produce specialized nutrients [1] [10].
The biochemical pathway for isonopaline synthesis was elucidated using radiolabeled precursors. Enzymes encoded by T-DNA genes (e.g., nos synthase) catalyze the ATP-dependent condensation of α-ketoglutarate with L-arginine in transformed plant cells. This reaction exhibits absolute stereospecificity, distinguishing isonopaline from its isomer nopaline at the glutamic acid chiral center [9].
Isonopaline serves as a central metabolic currency in crown gall ecosystems, driven by the genetic hijacking of plant cells. During infection, Agrobacterium transfers T-DNA from its Ti plasmid into the plant genome. Integrated T-DNA genes include those encoding isonopaline synthase, which forces transformed cells to produce isonopaline as a nitrogen and carbon source exclusively catabolized by the bacterium [1] [3].
Metabolomic studies reveal that isonopaline-producing tumors exhibit profound metabolic reprogramming:
Table 2: Metabolic Functions of Isonopaline in Crown Gall Tumors
Function | Mechanism | Evidence |
---|---|---|
Bacterial nutrition | Serves as sole C/N source for inducing Agrobacterium strains | Mutants lacking noc genes fail to utilize isonopaline [1] |
Ti plasmid conjugal transfer | Acts as chemical signal inducing plasmid transfer between bacteria | Isonopaline triggers tra gene expression [1] |
Tumor sink strength | Enhances solute import from host plant | Elevated amino acid transporters in tumor transcriptomes [3] |
Ecological niche defense | Inhibits growth of non-opine-utilizing microbes | Selective growth advantage for Agrobacterium [5] |
Bacterial catabolism involves isonopaline oxidase (plasmid-encoded), which cleaves isonopaline back into arginine and α-ketoglutarate for entry into bacterial TCA cycles. Crucially, mutants deficient in isonopaline oxidase (e.g., strain A136) retain virulence but cannot catabolize opines, proving that opine synthesis benefits the bacterium after tumor establishment [1].
Recent genomic analyses confirm that >95% of cells in mature tumors express T-DNA genes like nos, consolidating isonopaline’s role as a persistent tumor biomarker. Its detection reliably distinguishes Agrobacterium-transformed tissues from other plant neoplasms [3] [9].
Concluding Remarks
Isonopaline exemplifies the sophisticated biochemical co-adaptation between Agrobacterium and its plant hosts. As both a metabolic product of genetic transformation and a bacterial nutrient, it underpins the ecological persistence of crown gall disease. Ongoing research explores opine pathways as models for horizontal gene transfer and plant-microbe metabolic integration.
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